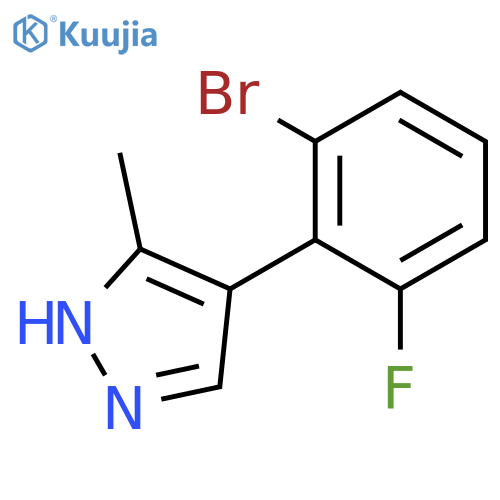

Cas no 2138366-46-6 (4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole)

2138366-46-6 structure

商品名:4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole

CAS番号:2138366-46-6

MF:C10H8BrFN2

メガワット:255.086324691772

MDL:MFCD31589862

CID:5611440

PubChem ID:165956970

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- EN300-842766

- 4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole

- 2138366-46-6

-

- MDL: MFCD31589862

- インチ: 1S/C10H8BrFN2/c1-6-7(5-13-14-6)10-8(11)3-2-4-9(10)12/h2-5H,1H3,(H,13,14)

- InChIKey: YVNJAASLGWYWNH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C=1C1C=NNC=1C)F

計算された属性

- せいみつぶんしりょう: 253.98549g/mol

- どういたいしつりょう: 253.98549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-842766-5.0g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 5.0g |

$2110.0 | 2025-02-21 | |

| Enamine | EN300-842766-0.05g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 0.05g |

$612.0 | 2025-02-21 | |

| Enamine | EN300-842766-10.0g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 10.0g |

$3131.0 | 2025-02-21 | |

| Enamine | EN300-842766-2.5g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 2.5g |

$1428.0 | 2025-02-21 | |

| Enamine | EN300-842766-5g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 5g |

$2110.0 | 2023-09-02 | ||

| Enamine | EN300-842766-0.25g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 0.25g |

$670.0 | 2025-02-21 | |

| Enamine | EN300-842766-10g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 10g |

$3131.0 | 2023-09-02 | ||

| Enamine | EN300-842766-1.0g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 1.0g |

$728.0 | 2025-02-21 | |

| Enamine | EN300-842766-0.5g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 0.5g |

$699.0 | 2025-02-21 | |

| Enamine | EN300-842766-0.1g |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |

2138366-46-6 | 95.0% | 0.1g |

$640.0 | 2025-02-21 |

4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2138366-46-6 (4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量